molecular formula C25H43B B1283577 1-Bromo-10,12-pentacosadiyne CAS No. 94598-32-0

1-Bromo-10,12-pentacosadiyne

Cat. No.: B1283577
CAS No.: 94598-32-0
M. Wt: 423.5 g/mol
InChI Key: NUDHYRYEPCJLCL-UHFFFAOYSA-N
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Description

1-Bromo-10,12-pentacosadiyne is a useful research compound. Its molecular formula is C25H43Br and its molecular weight is 423.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Topochemical Reactions in Two-Dimensional Crystals

  • Two-Dimensional Solid-State Topochemical Reactions : The study of 10,12-pentacosadiyn-1-ol, a compound related to 1-Bromo-10,12-pentacosadiyne, revealed interesting insights into photoinduced topochemical reactions in two-dimensional crystals adsorbed on graphite. These reactions depend on the polymorphic forms of the compound, exhibiting different efficiencies and structural outcomes in polydiacetylene generation (Takajo, Inaba, & Sudoh, 2014).

Nanohybrid Structures

  • Silver-Polydiacetylene Core-Shell Nanohybrids : Another research avenue explores the adsorption of 10,12-pentacosadiynoic acid, related to this compound, onto silver nanoparticles. This results in the formation of stable nanohybrids with a core-shell architecture, highlighting potential applications in nanoscale material science (Alloisio et al., 2015).

Molecular Structures and Halogen Substitution

  • Molecular Structures with Halogen Substituents : Studies have also been conducted on similar structures like 1-bromo-pentaborane(9) and its analogs. These investigations focus on the electronic and steric effects of halogen substitution on molecular structures, which can be critical for understanding the behavior of halogenated compounds like this compound (Greatrex et al., 2004).

Polymerization and Surface Chemistry

  • Polymerization and Mixed-Monolayer Study : The surface and optical properties of bio-functionalized polydiacetylene Langmuir−Blodgett films, derived from compounds related to this compound, have been studied. This research is significant for the development of optic biosensors and understanding molecular interactions at interfaces (Wang et al., 1997).

Safety and Hazards

Users are advised to avoid contact with skin, eyes, and clothing, as well as ingestion and inhalation . Prolonged or repeated exposure should also be avoided . Contaminated clothing should be removed and washed before reuse, and users should wash thoroughly after handling .

Biochemical Analysis

Biochemical Properties

1-Bromo-10,12-pentacosadiyne plays a significant role in biochemical reactions, particularly as a catalyst for electrochemical polymerization . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to catalyze the polymerization of ethylene oxide . The nature of these interactions involves the formation of covalent bonds with the biomolecules, leading to the formation of polymers.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to alter the expression of certain genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . These interactions can result in changes in gene expression, further influencing cellular processes. The compound’s ability to form covalent bonds with biomolecules is a key aspect of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to persistent changes in cellular function, which are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced polymerization activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s impact on metabolic pathways can lead to changes in the overall metabolic state of the cell, influencing cellular function and behavior.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound within cells can affect its activity and function, as well as its overall impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular environments. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and overall impact on cellular function.

Properties

IUPAC Name

1-bromopentacosa-10,12-diyne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H43Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26/h2-12,17-25H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDHYRYEPCJLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC#CC#CCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H43Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567502
Record name 1-Bromopentacosa-10,12-diyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94598-32-0
Record name 1-Bromo-10,12-pentacosadiyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94598-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromopentacosa-10,12-diyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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